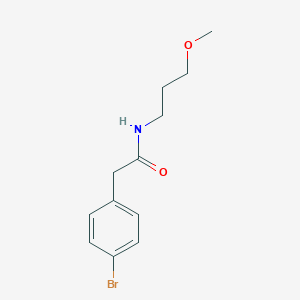
2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide, also known as Brorphine, is a synthetic opioid that has recently gained attention due to its potential use as an alternative to traditional opioids. Brorphine is a highly potent and selective agonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids.
Mécanisme D'action
2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide is a highly selective agonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. When 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide binds to the mu-opioid receptor, it activates a signaling pathway that leads to the inhibition of pain signals in the central nervous system. Additionally, 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide has been shown to have a lower affinity for the delta and kappa opioid receptors, which are responsible for other opioid effects such as sedation and dysphoria.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide produces a range of biochemical and physiological effects that are similar to traditional opioids. These effects include analgesia, sedation, and respiratory depression. However, 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide has been shown to produce less respiratory depression compared to traditional opioids, which is a major advantage of this compound. Additionally, 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide has been shown to have a lower risk of abuse and dependence compared to other opioids.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide for lab experiments is its high potency and selectivity for the mu-opioid receptor. This allows for precise and targeted experiments on the effects of opioids on the central nervous system. Additionally, 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide has a relatively simple synthesis method, which makes it easy to produce in a laboratory setting. However, one limitation of 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide is its limited availability and high cost, which may make it difficult for some researchers to obtain and use in their experiments.
Orientations Futures
There are several future directions for research on 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide. One area of interest is the potential use of 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide as an alternative to traditional opioids for the treatment of pain. Further studies are needed to determine the safety and efficacy of 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide in human clinical trials. Additionally, future research could focus on the development of new analogs of 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide with improved pharmacological properties. Overall, 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide has the potential to be a valuable tool for the study of opioids and the treatment of pain.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide involves the reaction of 4-bromoaniline with 3-methoxypropylamine to form the intermediate 2-(4-bromophenyl)-N-(3-methoxypropyl)aniline. This intermediate is then reacted with acetic anhydride to form the final product, 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide. The synthesis of 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide is a relatively simple process and can be performed in a laboratory setting.
Applications De Recherche Scientifique
2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide has been studied extensively in preclinical models for its potential use as an analgesic. In animal studies, 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide has been shown to produce potent and long-lasting analgesia with a lower risk of respiratory depression compared to traditional opioids. Additionally, 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide has been shown to have a lower risk of abuse and dependence compared to other opioids. These findings suggest that 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide may have potential as an alternative to traditional opioids for the treatment of pain.
Propriétés
Nom du produit |
2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide |
|---|---|
Formule moléculaire |
C12H16BrNO2 |
Poids moléculaire |
286.16 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide |
InChI |
InChI=1S/C12H16BrNO2/c1-16-8-2-7-14-12(15)9-10-3-5-11(13)6-4-10/h3-6H,2,7-9H2,1H3,(H,14,15) |
Clé InChI |
AXBZMNNRRGKHIC-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)CC1=CC=C(C=C1)Br |
SMILES canonique |
COCCCNC(=O)CC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile](/img/structure/B215621.png)
![6-Amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215629.png)

![2-(1,3-benzothiazol-2-yl)-5-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B215635.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio]-N,N-dipropylacetamide](/img/structure/B215636.png)
![2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B215639.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(phenylsulfonyl)acetamide](/img/structure/B215642.png)
![2-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-ethylquinazolin-4(3H)-one](/img/structure/B215645.png)
![ethyl 4-{[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B215648.png)



![2-(4-Fluorophenyl)-2-oxoethyl 4-oxo-4-[3-(trifluoromethyl)anilino]butanoate](/img/structure/B215654.png)
